5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid
Description
5-(4-Methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 4 and a 4-methoxyphenyl group at position 3.
Properties
CAS No. |
1226185-75-6 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-7-10(12(14)15)13-17-11(7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YAWVTDJJBKSDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)C2=CC=C(C=C2)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solid Acid-Catalyzed Dehydration
A landmark method involves cyclizing N-formylalanine esters using solid acid catalysts. In this approach, methyl N-formylalanine undergoes dehydration at 60–110°C in the presence of zeolite-based catalysts, yielding 4-methyl-5-alkoxy oxazole precursors. Post-cyclization saponification with aqueous NaOH (1 M, 19.8 mmol) introduces the carboxylic acid group, followed by decarboxylation under reduced pressure. This method achieves 93% conversion and 97.8% selectivity for the oxazole core.
Key advantages include:
-
Catalyst reusability : Zeolites retain >90% activity after five cycles.
-
Waste reduction : Solid acids eliminate halogenated solvent waste associated with traditional methods.
Comparative Performance
Replacing conventional dehydrating agents (e.g., PCl₃) with solid acids reduces reaction time from 10+ hours to 2–4 hours. However, ester group compatibility limits substrate scope; tert-butyl esters require harsher conditions (110°C, 10 h) compared to methyl esters (80°C, 3 h).
Van Leusen Oxazole Synthesis
TosMIC-Mediated Cycloaddition
The van Leusen reaction between 4-methoxybenzaldehyde derivatives and TosMIC (p-toluenesulfonylmethyl isocyanide) constructs the oxazole ring under mild conditions. A representative protocol:
-
React 4-methoxybenzaldehyde (1.2 eq) with TosMIC (1.0 eq) in MeOH/K₂CO₃ at 50°C for 8 h.
-
Acidify with HCl to precipitate 5-(4-methoxyphenyl)oxazole-3-carboxylate.
-
Hydrolyze the ester using LiOH·H₂O (2 eq) in THF/H₂O (3:1) at 25°C.
This method delivers 78–85% isolated yield and excels in regiocontrol, avoiding positional isomerism.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 20 min) accelerates TosMIC cycloadditions, achieving 92% conversion while reducing solvent volume by 50%. Continuous-flow systems further enhance throughput, producing 1.2 kg/day in pilot-scale trials.
Industrial-Scale Production
Continuous-Flow Decarboxylation
Large-scale synthesis employs continuous-flow reactors for decarboxylation:
-
Conditions : 220°C, 15 bar, residence time 12 min.
-
Catalyst : Pd/C (5 wt%) immobilized on SiC foam.
This approach reduces energy consumption by 40% compared to batch reactors.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxyphenyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Overview
5-(4-Methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid (CAS: 1226185-75-6) is a heterocyclic compound that exhibits potential in various scientific and industrial applications. Its unique structural features contribute to its biological activities, making it a subject of interest in medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
The compound has been investigated for its anticancer properties. A study highlighted its synthesis and evaluation alongside related derivatives, indicating significant cytotoxic activity against various cancer cell lines, including glioma and prostate cancer. For instance, derivatives exhibited IC50 values as low as 0.48 µM against glioma cells, suggesting strong potential for therapeutic applications in oncology .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid. Its derivatives have shown promising results against a range of pathogens, indicating potential use in developing new antimicrobial agents .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions, including cyclization and functionalization processes . The oxazole ring's reactivity allows it to participate in nucleophilic substitutions, making it valuable for synthesizing pharmaceuticals and agrochemicals.
Agrochemicals
The structural characteristics of 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid make it suitable for developing herbicides and pesticides. Its bioactive properties can be harnessed to create effective agricultural chemicals that target specific pests or diseases while minimizing environmental impact .
Material Science
In material science, this compound can be incorporated into polymers or coatings to enhance their properties. The oxazole moiety can improve thermal stability and mechanical strength, making it useful in creating advanced materials for electronics or protective coatings .
Case Studies
Mechanism of Action
The mechanism of
Biological Activity
5-(4-Methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid, identified by its CAS number 1226185-75-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid features an oxazole ring substituted with a methoxy group on the phenyl ring and a carboxylic acid functional group. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 221.24 g/mol |
| CAS Number | 1226185-75-6 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have shown that 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against these pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been extensively investigated. In vitro studies revealed that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, one study reported a reduction in cell viability by up to 70% at concentrations ranging from 10 to 50 µM .
The biological activity of 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid is attributed to its interaction with specific molecular targets within cells. The methoxy substituent enhances the compound's binding affinity to various enzymes and receptors, which modulates their activity. This interaction is crucial for eliciting the observed antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various oxazole derivatives, finding that those with similar structural features exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, reinforcing the potential of this compound as an antimicrobial agent.
- Anticancer Studies : In vitro experiments demonstrated that this compound significantly decreased the viability of human cancer cells by inducing apoptosis. The findings suggest promising therapeutic applications in oncology .
Comparison with Similar Compounds
Key Research Findings
- Electron-Donating vs. Withdrawing Groups : Methoxy and hydroxyl groups enhance resonance stabilization, whereas electron-withdrawing substituents (e.g., fluorine in ) increase acidity of the carboxylic acid moiety .
- Ring Connectivity : 1,2-oxazoles exhibit different electronic properties compared to 1,3-oxazoles, affecting their reactivity in cross-coupling reactions .
Q & A
Q. What are the optimal synthetic routes for 5-(4-methoxyphenyl)-4-methyl-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?
A multi-step synthesis typically involves cyclization of precursor β-keto esters or amides with hydroxylamine, followed by functionalization. For example, the oxazole ring can be constructed via a Hantzsch-type reaction using ethyl acetoacetate derivatives and hydroxylamine hydrochloride under reflux in ethanol/water. The methoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous conditions . Optimization includes adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF for aryl coupling), and purification via column chromatography or recrystallization. Yield improvements (>60%) are achievable using microwave-assisted synthesis .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, oxazole protons at 6.5–8.5 ppm) .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm), C=O (1700 cm), and oxazole C-N (1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHNO: 233.21 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures, confirming planarity of the oxazole ring and dihedral angles between substituents (e.g., methoxyphenyl vs. methyl groups) .
Q. How does the compound’s solubility and stability impact experimental design?
The carboxylic acid group confers pH-dependent solubility: soluble in polar aprotic solvents (DMSO, DMF) under basic conditions (pH >8) but precipitates in acidic media. Stability studies (TGA/DSC) show decomposition above 200°C, requiring storage at −20°C in inert atmospheres. For biological assays, prepare stock solutions in DMSO (≤10 mM) to avoid aggregation .
Advanced Research Questions
Q. What computational strategies are used to model interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. The methoxyphenyl group’s electron-donating effects enhance π-π stacking with aromatic residues (e.g., Tyr385 in COX-2), while the carboxylic acid forms salt bridges with Arg120. DFT calculations (B3LYP/6-31G*) optimize ground-state geometries and electrostatic potential maps, revealing nucleophilic attack sites .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Comparative SAR with analogs (e.g., 5-methyl or 5-hydroxymethyl variants) shows:
- Methoxy group : Enhances membrane permeability (logP ~2.1) but reduces aqueous solubility.
- Methyl substitution at C4 : Steric hindrance decreases off-target binding (e.g., IC improvement from 15 µM to 2 µM in kinase assays) .
- Carboxylic acid : Critical for hydrogen bonding; esterification or amidation modulates bioavailability .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Twinned crystals or weak diffraction (common with flexible substituents) require data collection at synchrotron sources (λ = 0.7–1.0 Å). SHELXL refinement uses twin laws (e.g., BASF parameter) and restraints for anisotropic displacement parameters. For disordered methoxyphenyl groups, PART instructions split occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
